molecular formula C21H34O3 B561698 (20R)-Pregn-4-ene-3,17,20-triol CAS No. 384342-63-6

(20R)-Pregn-4-ene-3,17,20-triol

Cat. No.: B561698
CAS No.: 384342-63-6
M. Wt: 334.5
InChI Key: HQTALZCXADTAOJ-SLYVCNJOSA-N
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Description

(20R)-Pregn-4-ene-3,17,20-triol is a steroidal compound with significant biological and chemical properties. It is a derivative of pregnenolone, a precursor in the biosynthesis of various steroid hormones. This compound is characterized by its unique structure, which includes three hydroxyl groups at positions 3, 17, and 20 on the pregnane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (20R)-Pregn-4-ene-3,17,20-triol typically involves multiple steps starting from simpler steroidal precursors. One common method involves the hydroxylation of pregnenolone at the 20th position, followed by further functionalization at the 3rd and 17th positions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes the use of advanced purification techniques such as chromatography to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

(20R)-Pregn-4-ene-3,17,20-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (20R)-Pregn-4-ene-3,17-dione, while reduction can regenerate the original triol .

Scientific Research Applications

(20R)-Pregn-4-ene-3,17,20-triol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (20R)-Pregn-4-ene-3,17,20-triol involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of steroid hormones, influencing various physiological processes. The compound interacts with enzymes involved in steroidogenesis, such as 3β-hydroxysteroid dehydrogenase and 17α-hydroxylase, to produce active steroid hormones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(20R)-Pregn-4-ene-3,17,20-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar steroidal compounds .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,15-18,22-24H,4-11H2,1-3H3/t13-,15?,16-,17+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTALZCXADTAOJ-SLYVCNJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(CC[C@]34C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858331
Record name (20R)-Pregn-4-ene-3,17,20-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384342-63-6
Record name (20R)-Pregn-4-ene-3,17,20-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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